1,3-Dicyclohexyl-2-hydroxyguanidine
Description
1,3-Dicyclohexyl-2-hydroxyguanidine is a guanidine derivative characterized by two cyclohexyl substituents at the N1 and N3 positions and a hydroxyl group at the C2 position.
Properties
CAS No. |
34147-57-4 |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1,2-dicyclohexyl-3-hydroxyguanidine |
InChI |
InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16) |
InChI Key |
JVYVFTIZPYYVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.
Hydrolysis: The intermediate product is then hydrolyzed to form 1,3-Dicyclohexyl-2-hydroxyguanidine.
Industrial Production Methods
In industrial settings, the production of 1,3-Dicyclohexyl-2-hydroxyguanidine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of 1,3-Dicyclohexyl-2-hydroxyguanidine.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine compounds.
Scientific Research Applications
1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
1,3-Diphenylguanidine
Key differences include:
- Substituent Effects: The cyclohexyl groups in 1,3-dicyclohexyl-2-hydroxyguanidine are aliphatic and bulkier than the aromatic phenyl groups in 1,3-diphenylguanidine.
- Hydrogen Bonding : The hydroxyl group in the target compound introduces hydrogen-bonding capability, which is absent in 1,3-diphenylguanidine. This may enhance interactions with polar substrates or biological targets.
- Applications: 1,3-Diphenylguanidine is used industrially as a filler and process regulator . The cyclohexyl analog’s increased hydrophobicity might make it more suitable for applications requiring compatibility with nonpolar matrices.
Other Guanidine Derivatives
However, 1,3-dicyclohexyl-2-hydroxyguanidine’s unique substituents distinguish it from these biologically active analogs, which prioritize charged or hydrophilic groups for solubility and target binding.
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on structural formulas.
Research Findings and Hypotheses
- Solubility : The cyclohexyl groups likely reduce aqueous solubility compared to phenyl-substituted analogs, as seen in other aliphatic vs. aromatic systems (e.g., cyclohexane vs. benzene solubility profiles).
- Thermal Stability : Increased steric bulk may enhance thermal stability, a property critical for industrial applications like polymer processing.
- Biological Activity : The hydroxyl group could enable interactions with enzymes or receptors, though toxicity data are absent in the provided evidence.
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